molecular formula C24H21F3N6O2S B2512270 4-methyl-N-(2-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872994-99-5

4-methyl-N-(2-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

Cat. No.: B2512270
CAS No.: 872994-99-5
M. Wt: 514.53
InChI Key: LYGPUKXJIGBFKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(2-(6-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C24H21F3N6O2S and its molecular weight is 514.53. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antiproliferative Activities

Some derivatives of thienopyrimidines and [1,2,4]triazolo[4,3-b]pyridazine, structurally similar to the compound , have demonstrated pronounced antimicrobial activities. These compounds were synthesized through various chemical reactions and exhibited significant activity against a range of microbial strains. This suggests a potential for the compound to be explored for antimicrobial applications, provided its structure contributes similarly to biological activity (Bhuiyan et al., 2006).

Additionally, some [1,2,4]triazolo[4,3-b]pyridazine derivatives have been studied for their antiproliferative activity against endothelial and tumor cells, indicating a potential use in cancer research. The alteration of the triazolopyridazine moiety has shown to influence the biological activity, suggesting that the specific compound could be of interest for its antiproliferative properties if the structural similarities confer similar biological effects (Ilić et al., 2011).

Potential for Novel Heterocyclic System Synthesis

The chemical versatility of compounds containing triazolo[4,3-b]pyridazine and related moieties is highlighted by research into their synthesis and the broad range of reactions they undergo to form new heterocyclic systems. These compounds serve as key intermediates in the synthesis of complex heterocycles, indicating the compound may also be a valuable precursor in the synthesis of new materials or biologically active molecules. The ability to generate new heterocycles could be particularly useful in the development of novel pharmaceuticals or materials with unique properties (Zheng et al., 2014).

Antiviral Activities

Research into benzamide-based heterocycles has shown significant antiviral activities, especially against avian influenza virus H5N1. This suggests a potential for structurally related compounds, such as the one , to be investigated for their antiviral properties. The synthesis of novel benzamide-based heterocycles and their efficacy against viral pathogens highlight the importance of exploring similar compounds for potential antiviral drug development (Hebishy et al., 2020).

Properties

IUPAC Name

4-methyl-N-[2-[6-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F3N6O2S/c1-15-2-4-16(5-3-15)23(35)28-13-12-20-31-30-19-10-11-22(32-33(19)20)36-14-21(34)29-18-8-6-17(7-9-18)24(25,26)27/h2-11H,12-14H2,1H3,(H,28,35)(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGPUKXJIGBFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F3N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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